PIM-1 Kinase Inhibition: 2-(3,5-Dimethyl-1H-pyrazol-1-yl)nicotinonitrile-Derived Acetohydrazide (Compound 9) Achieves Nanomolar IC50 Comparable to Staurosporine
The acetohydrazide derivative of 2-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinonitrile (compound 9 in the referenced study) demonstrates potent PIM-1 kinase inhibition with an IC50 value of 20.4 nM and 93.8% inhibition, which is comparable to the pan-kinase inhibitor staurosporine (IC50 = 16.7 nM, 95.6% inhibition) under identical assay conditions [1]. This establishes compound 9 as a sub-25 nM PIM-1 inhibitor scaffold derived from the target compound. In contrast, the unsubstituted pyrazolyl analog (compound 10) and malononitrile-derived analog (compound 11) in the same series did not exhibit this level of PIM-1 inhibitory activity, demonstrating that the 3,5-dimethylpyrazole substitution pattern—and the specific precursor chemistry enabled by 2-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinonitrile—is essential for achieving potent target engagement [1].
| Evidence Dimension | PIM-1 kinase inhibition (IC50) |
|---|---|
| Target Compound Data | Compound 9 (acetohydrazide derivative of target compound): IC50 = 20.4 nM, 93.8% inhibition |
| Comparator Or Baseline | Staurosporine (reference inhibitor): IC50 = 16.7 nM, 95.6% inhibition; Unmethylated pyrazolyl analog (compound 10): IC50 not reported (significantly less active) |
| Quantified Difference | Compound 9 IC50 is within 1.2-fold of staurosporine; unmethylated analog lacks comparable potency |
| Conditions | PIM-1 kinase enzymatic inhibition assay |
Why This Matters
This quantifies the target compound's value as a precursor to a nanomolar-potency PIM-1 inhibitor scaffold, justifying its selection over unmethylated pyrazolyl nicotinonitrile alternatives that fail to yield similarly potent derivatives.
- [1] Youssef, A. S.; et al. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators. RSC Adv. 2024, 14, 39381–39394. View Source
